4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Lipophilicity Drug Design Trifluoromethyl Effects

4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 1956325-86-2) is a partially saturated, nitrogen-containing heterocycle belonging to the tetrahydroquinazoline class. Its scaffold features a pyrimidine ring fused to a cyclohexene moiety, carrying a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethyl substituent at the sp³-hybridized carbon 6, which constitutes a chiral center.

Molecular Formula C10H10ClF3N2
Molecular Weight 250.65 g/mol
Cat. No. B11865718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Molecular FormulaC10H10ClF3N2
Molecular Weight250.65 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CC(CC2)C(F)(F)F)C(=N1)Cl
InChIInChI=1S/C10H10ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h6H,2-4H2,1H3
InChIKeyKACIRVWMRRDIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline – Structural Identity and Core Physicochemical Baseline


4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 1956325-86-2) is a partially saturated, nitrogen-containing heterocycle belonging to the tetrahydroquinazoline class [1]. Its scaffold features a pyrimidine ring fused to a cyclohexene moiety, carrying a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethyl substituent at the sp³-hybridized carbon 6, which constitutes a chiral center [1]. Computed properties include a molecular weight of 250.65 g/mol, XLogP3 of 3.6, topological polar surface area (TPSA) of 25.8 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and zero rotatable bonds [1]. This substitution pattern and saturation level differentiate it from both its fully aromatic quinazoline counterpart and its non-fluorinated tetrahydroquinazoline analog, establishing distinct physicochemical and stereochemical characteristics relevant to medicinal chemistry and procurement [1].

Why 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline Cannot Be Replaced by In-Class Analogs


Generic substitution among tetrahydroquinazoline derivatives is precluded by the compound-specific interplay of substitution pattern, saturation level, and stereochemistry. The concurrent presence of a chlorine leaving group at C4, a methyl at C2, and a trifluoromethyl at the chiral C6 position creates a unique electronic, steric, and lipophilic profile that is not replicated by any single commercially available analog [1][2]. Swapping for the non-fluorinated 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9) sacrifices the lipophilicity and metabolic stability conferred by the CF₃ group [2]; selecting the aromatic 4-chloro-2-methyl-6-(trifluoromethyl)quinazoline (CAS 1422284-63-6) eliminates both the sp³ character and the chiral center critical for stereochemical exploration [3]; and choosing the regioisomeric 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 886494-00-4) alters the electronic distribution and synthetic handle position, diverting downstream structure–activity relationships [4]. These differences are quantifiable across multiple physicochemical dimensions, as detailed in Section 3.

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline vs. Closest Analogs


CF₃-Driven Lipophilicity Gain Relative to the Non-Fluorinated Tetrahydroquinazoline Analog

The target compound exhibits a computed XLogP3 of 3.6, compared to 2.8 for the non-fluorinated analog 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9) [1]. This ΔlogP of +0.8 units, attributable to the trifluoromethyl substituent at C6, represents a substantial increase in lipophilicity that can critically influence membrane permeability, target engagement within hydrophobic binding pockets, and pharmacokinetic distribution [1][2]. The trifluoromethyl group is widely recognized to enhance metabolic stability and lipophilicity in drug candidates, making this difference functionally consequential [3].

Lipophilicity Drug Design Trifluoromethyl Effects

Enhanced Fraction sp³ (Fsp³) and Chiral Character vs. the Fully Aromatic Quinazoline Analog

The target compound possesses an Fsp³ value of 0.60 (6 sp³ carbons out of 10 total), substantially exceeding the Fsp³ of 0.20 for the aromatic analog 4-chloro-2-methyl-6-(trifluoromethyl)quinazoline (CAS 1422284-63-6) [1][2]. Furthermore, the target compound contains a chiral center at C6, whereas the aromatic analog is achiral. Lovering et al. demonstrated that higher Fsp³ and the presence of chiral centers correlate positively with clinical development success; average Fsp³ rises from 0.36 at the discovery stage to 0.47 for approved drugs [3].

Fraction sp³ Clinical Success Rate Chirality

Regioisomeric Differentiation: Distinct Lipophilicity and Molecular Weight vs. the 2-Chloro-4-CF₃ Tetrahydroquinazoline

The target compound (4-Cl, 2-Me, 6-CF₃) differs from its regioisomer 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 886494-00-4; 2-Cl, 4-CF₃, no methyl) in both molecular weight (250.65 vs. 236.62 g/mol; Δ = +14.03) and computed lipophilicity (XLogP3 3.6 vs. 3.3; Δ = +0.3) [1][2]. These differences arise from the distinct electronic effects of substituents at different ring positions and the presence of the additional methyl group, which also alters steric bulk around the pyrimidine nitrogen [1].

Regioisomer Comparison Physicochemical Properties Structure–Activity Relationships

Drug-Likeness Profile: TPSA and H-Bond Donor Count Within Favorable CNS and Oral Bioavailability Ranges

With a TPSA of 25.8 Ų and zero hydrogen bond donors, the target compound falls within the favorable property space for both oral bioavailability (per Lipinski's Rule of Five) and potential CNS penetration (typically TPSA < 60–70 Ų) [1]. In comparison, the non-fluorinated analog shares the same TPSA (25.8 Ų) but lacks the lipophilicity needed for hydrophobic pocket engagement, while more highly functionalized tetrahydroquinazoline derivatives frequently exceed TPSA thresholds [1][2].

Drug-Likeness CNS Penetration Oral Bioavailability

Synthetic Handle Versatility: 4-Chloro Group as a Functionalization Point for Late-Stage Diversification

The chlorine at C4 of the target compound serves as an activated leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling modular derivatization [1]. This contrasts with the aromatic analog (CAS 1422284-63-6), where the chloro group resides on an electron-deficient aromatic system with different reactivity, and with the regioisomer (CAS 886494-00-4), where the chloro group is at C2 rather than C4, altering the electronics of the pyrimidine ring [1][2]. Tetrahydroquinazoline scaffolds bearing reactive chloro substituents have been employed in patent literature as key intermediates for generating libraries of kinase inhibitors and other bioactive molecules [3].

Synthetic Chemistry Nucleophilic Aromatic Substitution Cross-Coupling

High-Value Application Scenarios for 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline in Scientific Procurement


Medicinal Chemistry Lead Generation: CNS-Penetrant Kinase Inhibitor Scaffold

With a TPSA of 25.8 Ų, zero hydrogen bond donors, and an Fsp³ of 0.60 exceeding the approved-drug average, this compound is optimally suited as a core scaffold for CNS-targeted kinase inhibitor programs where passive brain permeability and metabolic stability are paramount [1][2]. The chiral center at C6 further enables stereochemical SAR exploration, a feature absent in the achiral aromatic analog [2].

Parallel Library Synthesis via SNAr Diversification at the C4 Chloro Position

The activated C4 chlorine atom serves as a versatile exit vector for nucleophilic aromatic substitution with amines, alcohols, or thiols, enabling rapid generation of compound libraries for high-throughput screening [1]. This reactivity profile is distinct from the C2-chloro regioisomer (CAS 886494-00-4), which positions the diversification handle at a different electronic environment, leading to divergent SAR outcomes [3].

Trifluoromethyl-Containing Fragment for ¹⁹F NMR-Based Binding and Metabolic Studies

The trifluoromethyl group provides a sensitive ¹⁹F NMR probe for protein–ligand binding assays and metabolic tracking, while simultaneously increasing lipophilicity (XLogP3 3.6 vs. 2.8 for the non-fluorinated analog) for improved target engagement in hydrophobic binding sites [1][4]. This dual functionality is unavailable with the non-fluorinated tetrahydroquinazoline analog (CAS 90561-38-9) [4].

Building Block for Enantioselective Synthesis of Drug Candidates

The stereogenic center at C6 allows for chiral resolution or asymmetric synthesis strategies, providing access to enantiomerically pure derivatives for preclinical candidate profiling [1]. This capability directly addresses the positive correlation between chirality and clinical success documented by Lovering et al., and is absent in the flat, aromatic quinazoline comparator (CAS 1422284-63-6) [2].

Quote Request

Request a Quote for 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.